molecular formula C7H7F3N4O2 B068407 Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-28-7

Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B068407
CAS No.: 175137-28-7
M. Wt: 236.15 g/mol
InChI Key: LIMNVGGTQCLNNP-UHFFFAOYSA-N
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Description

Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H7F3N4O2 It is a pyrimidine derivative that features a trifluoromethyl group at the 4-position, a hydrazinyl group at the 2-position, and a methyl ester at the 5-position

Biochemical Analysis

Biochemical Properties

Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to interact with various biomolecules. In particular, it has been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This suggests that it may interact with enzymes and proteins involved in these biochemical pathways.

Cellular Effects

In cellular models, this compound has demonstrated promising neuroprotective activity. It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to ER stress and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 2-hydrazino-4-(trifluoromethyl)pyrimidine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the methyl ester group but shares the hydrazinyl and trifluoromethyl groups.

    Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.

Uniqueness

Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of both the hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N4O2/c1-16-5(15)3-2-12-6(14-11)13-4(3)7(8,9)10/h2H,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMNVGGTQCLNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379478
Record name Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-28-7
Record name 5-Pyrimidinecarboxylic acid, 2-hydrazinyl-4-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-28-7
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